![molecular formula C18H15FN4O B5541505 3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)

3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

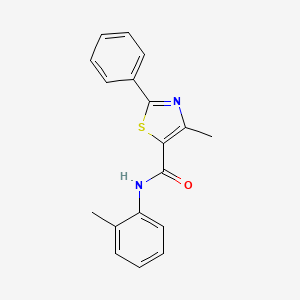

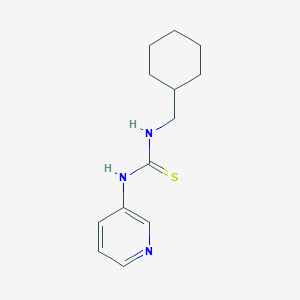

"3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide" is a compound with potential relevance in various chemical and biological contexts. The scientific interest in such compounds primarily stems from their structural and functional versatility, which allows them to interact with different biological targets, potentially leading to various pharmacological effects. This report will focus on the synthesis, molecular structure, chemical reactions and properties, and physical and chemical properties of this compound, excluding its applications in drug use, dosages, and related side effects.

Synthesis Analysis

The synthesis of compounds similar to "3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide" often involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. These processes may include nitration, halogenation, Suzuki coupling, and amidation steps. The specific synthetic route can vary based on the desired functional groups and the starting materials available. For example, the synthesis of imidazo[1,2-b]pyridazines, which share some structural similarities, involves reactions from the relevant unsubstituted imidazo[1,2-b]pyridazines and N-(hydroxymethyl)benzamides, indicating a possible approach for constructing similar benzamide derivatives (Barlin et al., 1994).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Anti-Influenza Activity : A study described a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. Among the synthesized compounds, eight demonstrated significant antiviral activities against the H5N1 strain, highlighting the potential of such structures in developing antiviral drugs (Hebishy et al., 2020).

Antitumor Properties : Fluorinated benzothiazoles, structurally related to 3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide, have been synthesized and shown potent cytotoxic activities in vitro against certain human breast cancer cell lines, underscoring the relevance of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).

Antimicrobial Activity : Research on fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial analogs, with specific derivatives exhibiting significant activity against both bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group was essential for enhancing this activity, indicating the importance of fluorination in antimicrobial compound design (Desai et al., 2013).

Serotonin Receptor Imaging in Alzheimer's : Fluorine-substituted benzamides have been utilized as molecular imaging probes for quantifying serotonin 1A receptor densities in the living brains of Alzheimer's disease patients, demonstrating the utility of such compounds in neuroimaging and the study of neuropsychiatric disorders (Kepe et al., 2006).

Propiedades

IUPAC Name |

3-fluoro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O/c1-12-5-10-17(23-22-12)20-15-6-8-16(9-7-15)21-18(24)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFAABYIYDBDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)

![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)

![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)